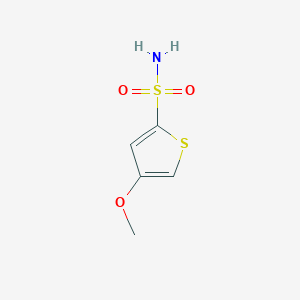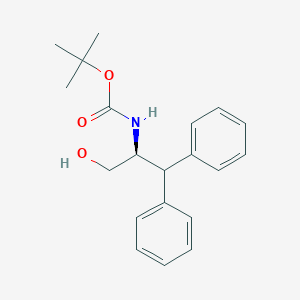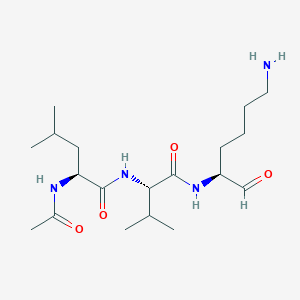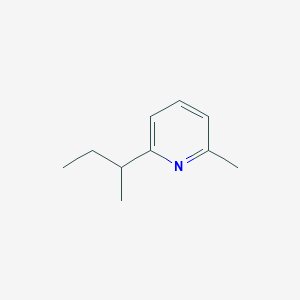
2-Butan-2-yl-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butan-2-yl-6-methylpyridine, also known as BM2, is a pyridine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
2-Butan-2-yl-6-methylpyridine has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and anti-cancer drug. 2-Butan-2-yl-6-methylpyridine has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases. 2-Butan-2-yl-6-methylpyridine has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and inflammatory pain. Additionally, 2-Butan-2-yl-6-methylpyridine has been studied for its anti-cancer properties, inhibiting the growth and proliferation of various cancer cells.
Wirkmechanismus
2-Butan-2-yl-6-methylpyridine exerts its therapeutic effects through various mechanisms of action, including the inhibition of pro-inflammatory cytokine production, modulation of the immune system, and inhibition of cancer cell growth and proliferation. 2-Butan-2-yl-6-methylpyridine has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key signaling pathway involved in the production of pro-inflammatory cytokines. 2-Butan-2-yl-6-methylpyridine also modulates the immune system by regulating the activity of immune cells, such as T cells, B cells, and natural killer cells. Additionally, 2-Butan-2-yl-6-methylpyridine inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
2-Butan-2-yl-6-methylpyridine has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, the regulation of lipid metabolism, and the modulation of neurotransmitter levels. 2-Butan-2-yl-6-methylpyridine has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2-Butan-2-yl-6-methylpyridine also regulates lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood. Additionally, 2-Butan-2-yl-6-methylpyridine modulates neurotransmitter levels by increasing the levels of dopamine and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Butan-2-yl-6-methylpyridine has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-Butan-2-yl-6-methylpyridine is stable under various conditions and can be stored for long periods without degradation. Additionally, 2-Butan-2-yl-6-methylpyridine is highly soluble in water and organic solvents, making it easy to use in various experiments. 2-Butan-2-yl-6-methylpyridine also has low toxicity, making it safe for use in animal and human studies. However, 2-Butan-2-yl-6-methylpyridine has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
Future research on 2-Butan-2-yl-6-methylpyridine should focus on its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and anti-cancer drug. Further studies are needed to elucidate the mechanisms of action of 2-Butan-2-yl-6-methylpyridine and to identify its molecular targets. Additionally, future research should focus on the development of more efficient and cost-effective methods for the synthesis of 2-Butan-2-yl-6-methylpyridine. Finally, future studies should investigate the safety and efficacy of 2-Butan-2-yl-6-methylpyridine in human clinical trials.
Synthesemethoden
2-Butan-2-yl-6-methylpyridine can be synthesized using various methods, including the reaction between 2-methylpyridine and 2-butanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using distillation or column chromatography. Other methods of synthesis include the reaction between 2-methylpyridine and tert-butyl alcohol in the presence of a catalyst, such as aluminum chloride or boron trifluoride.
Eigenschaften
CAS-Nummer |
143814-38-4 |
|---|---|
Produktname |
2-Butan-2-yl-6-methylpyridine |
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
2-butan-2-yl-6-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-8(2)10-7-5-6-9(3)11-10/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
GGBPAKMVBXFOAD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC(=N1)C |
Kanonische SMILES |
CCC(C)C1=CC=CC(=N1)C |
Synonyme |
Pyridine, 2-methyl-6-(1-methylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



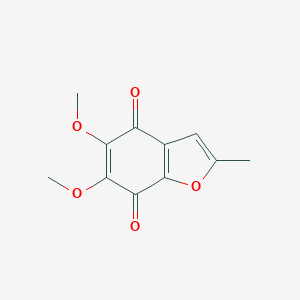
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
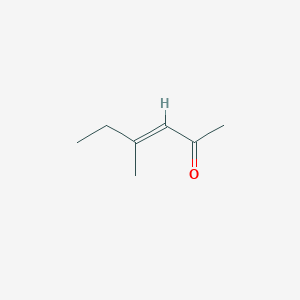
![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)
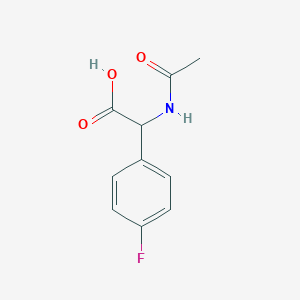
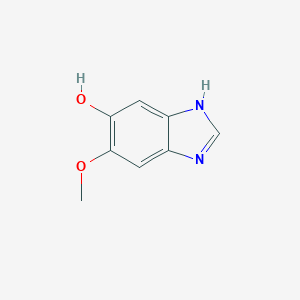
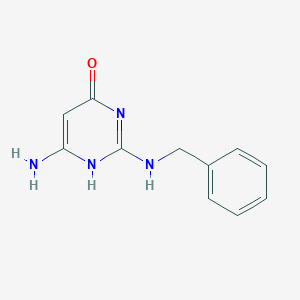
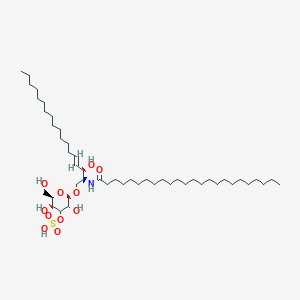
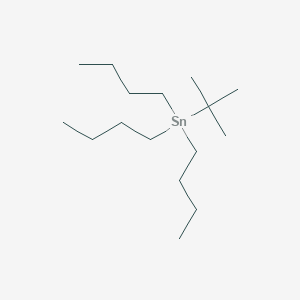
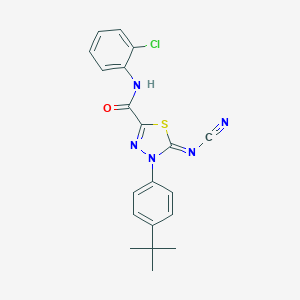
![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)
